molecular formula C10H12N2O2 B8762502 1H-Isoindol-3-amine, 1,1-dimethoxy- CAS No. 32654-84-5

1H-Isoindol-3-amine, 1,1-dimethoxy-

Cat. No.: B8762502
CAS No.: 32654-84-5
M. Wt: 192.21 g/mol
InChI Key: ATMYSTFCQICLBS-UHFFFAOYSA-N
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Description

1H-Isoindol-3-amine, 1,1-dimethoxy- is a heterocyclic compound that has garnered interest in various fields of chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of an isoindoline core with dimethoxy and imino functional groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1H-Isoindol-3-amine, 1,1-dimethoxy- can be synthesized through the reaction of phthalonitrile with sodium methoxide in the presence of methanol. This reaction proceeds via a series-parallel mechanism, ultimately yielding the desired product . Another method involves the condensation of 3-alkyl-5-amino-2-imino-1,3,4-thiadiazoline with 1,1-dimethoxy-3-iminoisoindoline in methanol at 40-45°C for 15 hours .

Industrial Production Methods

While specific industrial production methods for 1,1-dimethoxy-3-iminoisoindoline are not well-documented, the synthesis routes mentioned above can be scaled up for industrial applications. The use of readily available starting materials and straightforward reaction conditions makes these methods suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindol-3-amine, 1,1-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1,1-dimethoxy-3-iminoisoindoline involves its reactivity with various nucleophiles and electrophiles, leading to the formation of stable heterocyclic structures. The molecular targets and pathways involved in its reactions are primarily dictated by the functional groups present on the isoindoline core, which facilitate various condensation and cycloaddition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Isoindol-3-amine, 1,1-dimethoxy- is unique due to its combination of dimethoxy and imino functional groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the synthesis of complex heterocyclic compounds and bioactive molecules .

Properties

CAS No.

32654-84-5

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

3,3-dimethoxyisoindol-1-amine

InChI

InChI=1S/C10H12N2O2/c1-13-10(14-2)8-6-4-3-5-7(8)9(11)12-10/h3-6H,1-2H3,(H2,11,12)

InChI Key

ATMYSTFCQICLBS-UHFFFAOYSA-N

Canonical SMILES

COC1(C2=CC=CC=C2C(=N1)N)OC

Origin of Product

United States

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